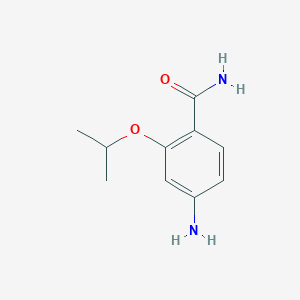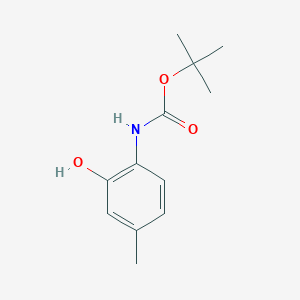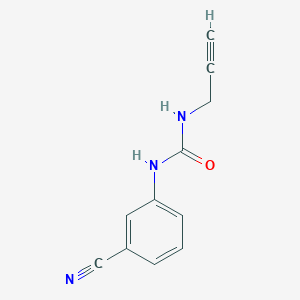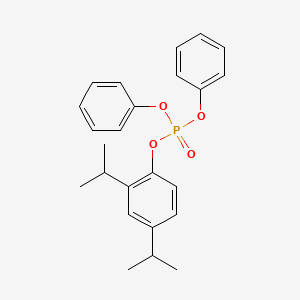![molecular formula C9H7BrN2O2 B1523494 3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-カルボン酸メチル CAS No. 1167055-69-7](/img/structure/B1523494.png)
3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-カルボン酸メチル
説明
“Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate” is a chemical compound with the molecular formula CHBrNO . It is a derivative of pyrrolopyridine, a bicyclic heterocyclic compound . Pyrrolopyridines are of significant interest in medicinal chemistry due to their close similarity with the purine bases adenine and guanine .
科学的研究の応用
抗癌療法
ピロロピリジン誘導体は、問題の化合物も含まれ、抗癌療法において有望である。 これらは、多くの場合癌細胞で過剰に活性化されている様々なキナーゼに対して阻害効果を示す 。 例えば、この骨格を持つ化合物は、FMSキナーゼを阻害する可能性について研究されており、新しい抗癌剤や抗関節炎薬の開発につながる可能性がある .
鎮痛剤および鎮静剤
ピロロピリジンの生物活性は、鎮痛剤および鎮静剤としての用途にまで及ぶ。 これらの化合物は、神経系と相互作用して痛みを軽減し、鎮静作用を誘発するため、これらのカテゴリーにおける新しい医薬品を開発するために貴重である .
抗糖尿病アプリケーション
研究によると、ピロロピリジン誘導体は糖尿病の治療に使用できることが示されている。 インスリン調節とグルコース代謝に関連する生物学的経路との相互作用により、血糖値のコントロールと糖尿病関連合併症の治療における潜在的な用途が示唆される .
抗マイコバクテリア活性
ピロロピリジンの抗マイコバクテリア特性により、結核などのマイコバクテリアによって引き起こされる感染症の治療候補となる。 これらの化合物は、マイコバクテリアの増殖を阻害し、これらの持続的な感染症に対する新しい治療法への道を提供する .
抗ウイルス特性
ピロロピリジン誘導体は、抗ウイルス活性を示しており、新しい抗ウイルス薬の開発に役立つ可能性がある。 ウイルス複製を妨げる能力により、様々なウイルス感染症の治療のための潜在的な候補となる .
免疫系疾患
これらの化合物は、免疫系への影響について研究されており、免疫系機能不全に関連する疾患の治療に使用できる可能性が示唆されている。 これには、自己免疫疾患や免疫応答の調節が有益であるその他の病態が含まれる .
線維芽細胞増殖因子受容体(FGFR)阻害剤
ピロロピリジン誘導体は、腫瘍の発生に重要な役割を果たすFGFRを標的とするように設計されている。 FGFRシグナル伝達を阻害することにより、これらの化合物は、腫瘍の増殖と進行を防ぐために、癌治療に使用できる可能性がある .
癌治療のためのMPS1阻害
この化合物の骨格は、MPS1阻害剤の設計に使用されてきた。MPS1は細胞分裂に関与するキナーゼであり、その阻害は、新しい癌治療の開発につながる可能性がある。 これらの阻害剤は、MPS1の不活性なコンフォメーションを安定化させ、腫瘍における細胞増殖を防ぐことができる .
作用機序
Target of action
Many indole derivatives are known to interact with various enzymes, receptors, and other proteins in the body .
Mode of action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical pathways
Indole derivatives can affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body .
Result of action
Indole derivatives can have a wide range of effects, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes involved in cellular metabolism, such as kinases and proteases. These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can modulate the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. Additionally, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can affect the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, the compound can be found in the cytoplasm and mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)4-12-6(7)2-3-11-8/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIOHJVXERFKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210538 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-69-7 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)


![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride](/img/structure/B1523423.png)
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)



![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)

